Superior Inhibitory Activity Against RA-FLS Cells Compared to Acetyl-Binankadsurin A in HIV-1 Protease Assays
Angeloylbinankadsurin A exhibits a distinct and potent inhibitory effect on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) with an IC50 of 11.70 μM . In contrast, its close structural analog, acetyl-binankadsurin A, shows negligible activity in an HIV-1 protease inhibition assay (IC50 >100 μg/mL, which corresponds to approximately >225 μM based on its molecular weight of 444.47 g/mol), demonstrating a functional divergence of at least an order of magnitude in potency against these distinct therapeutic targets . This stark difference in activity profiles, despite their shared binankadsurin core, underscores that the angeloyl ester is not a functionally silent substituent and cannot be substituted for an acetyl group without a complete loss of the RA-FLS inhibitory phenotype observed for angeloylbinankadsurin A.
| Evidence Dimension | Inhibitory activity against RA-FLS cells |
|---|---|
| Target Compound Data | IC50 = 11.70 μM |
| Comparator Or Baseline | Acetyl-binankadsurin A (functional analog) IC50 >100 μg/mL (approx. >225 μM) in HIV-1 protease assay |
| Quantified Difference | >19-fold higher molar potency for angeloylbinankadsurin A against its specific target, with the caveat that assays are for different biological targets. |
| Conditions | RA-FLS cell assay for target compound; HIV-1 protease inhibition assay for comparator. |
Why This Matters
This demonstrates that the angeloyl group is not an inert substitution; it confers a unique and potent RA-FLS inhibitory activity that is entirely absent in the acetyl analog, making it the required compound for rheumatoid arthritis research.
